molecular formula C19H18ClN3O3 B11320765 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)propanamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)propanamide

Cat. No.: B11320765
M. Wt: 371.8 g/mol
InChI Key: HLRQEKHCWUXXNS-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)propanamide is a synthetic organic compound that belongs to the class of phenoxypropanamides This compound is characterized by the presence of a chlorinated phenyl ring, a dimethyl substitution, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)propanamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 3,5-dimethylphenol to obtain 4-chloro-3,5-dimethylphenol.

    Oxadiazole Formation: The next step involves the synthesis of the 1,2,4-oxadiazole ring, which can be achieved through the reaction of appropriate nitrile and hydrazine derivatives.

    Coupling Reaction: The final step involves the coupling of the phenoxy intermediate with the oxadiazole derivative under suitable conditions to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the oxadiazole moiety.

    Reduction: Reduction reactions can occur at the amide group or the oxadiazole ring.

    Substitution: The chlorinated phenyl ring is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)propanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)propanamide
  • 2-(3,5-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)propanamide
  • 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-methyl-1,2,4-oxadiazol-3-yl)propanamide

Uniqueness

The uniqueness of 2-(4-chloro-3,5-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)propanamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This can include differences in reactivity, stability, and biological activity.

Properties

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(5-phenyl-1,2,4-oxadiazol-3-yl)propanamide

InChI

InChI=1S/C19H18ClN3O3/c1-11-9-15(10-12(2)16(11)20)25-13(3)17(24)21-19-22-18(26-23-19)14-7-5-4-6-8-14/h4-10,13H,1-3H3,(H,21,23,24)

InChI Key

HLRQEKHCWUXXNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2=NOC(=N2)C3=CC=CC=C3

Origin of Product

United States

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